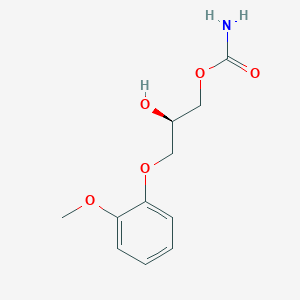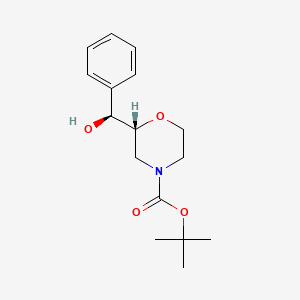
(S)-methocarbamol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the S-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer. This compound is commonly used in the treatment of muscle spasms and discomfort associated with acute musculoskeletal conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-methocarbamol typically involves the resolution of racemic methocarbamol or the asymmetric synthesis from chiral precursors. One common method includes the reaction of guaiacol with phosgene to form the intermediate, which is then reacted with diethylamine to produce methocarbamol. The chiral separation can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.
化学反应分析
Types of Reactions: (S)-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups.
科学研究应用
(S)-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral separation and asymmetric synthesis.
Biology: Research on its effects on muscle cells and its interaction with various biological pathways.
Medicine: Extensive studies on its efficacy and safety as a muscle relaxant.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism.
作用机制
The mechanism of action of (S)-methocarbamol involves its interaction with the central nervous system. It acts as a central muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain. This inhibition reduces muscle spasms and provides relief from discomfort. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of GABAergic and glycinergic neurotransmission.
相似化合物的比较
Methocarbamol (racemic): Contains both S- and R-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic use.
Uniqueness: (S)-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles.
属性
IUPAC Name |
[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](COC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)






![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
